5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidin-4(3H)-one 5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 1823183-31-8
VCID: VC2797482
InChI: InChI=1S/C11H6F5N3O/c1-4-7(13)10(20)19-9(18-4)8-6(12)2-5(3-17-8)11(14,15)16/h2-3H,1H3,(H,18,19,20)
SMILES: CC1=C(C(=O)NC(=N1)C2=C(C=C(C=N2)C(F)(F)F)F)F
Molecular Formula: C11H6F5N3O
Molecular Weight: 291.18 g/mol

5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidin-4(3H)-one

CAS No.: 1823183-31-8

Cat. No.: VC2797482

Molecular Formula: C11H6F5N3O

Molecular Weight: 291.18 g/mol

* For research use only. Not for human or veterinary use.

5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidin-4(3H)-one - 1823183-31-8

Specification

CAS No. 1823183-31-8
Molecular Formula C11H6F5N3O
Molecular Weight 291.18 g/mol
IUPAC Name 5-fluoro-2-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-4-methyl-1H-pyrimidin-6-one
Standard InChI InChI=1S/C11H6F5N3O/c1-4-7(13)10(20)19-9(18-4)8-6(12)2-5(3-17-8)11(14,15)16/h2-3H,1H3,(H,18,19,20)
Standard InChI Key ANEYAIJIGPEZFG-UHFFFAOYSA-N
SMILES CC1=C(C(=O)NC(=N1)C2=C(C=C(C=N2)C(F)(F)F)F)F
Canonical SMILES CC1=C(C(=O)NC(=N1)C2=C(C=C(C=N2)C(F)(F)F)F)F

Introduction

Chemical Identity and Structural Characteristics

5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidin-4(3H)-one is a heterocyclic compound containing both pyrimidine and pyridine ring systems with multiple fluorine substitutions. The compound is characterized by a pyrimidinone core structure connected to a fluorinated pyridine ring, with the strategic placement of fluorine atoms and a trifluoromethyl group enhancing its physicochemical and pharmacological properties. The molecular structure contains highly electronegative fluorine atoms that significantly influence the electronic distribution within the molecule, potentially affecting its biological activity and chemical reactivity.

Structural Identifiers and Chemical Properties

The compound is uniquely identified through various chemical registry systems and notation methods, as detailed in the following table:

PropertyValue
CAS Registry Number1823183-31-8
Molecular FormulaC₁₁H₆F₅N₃O
Molecular Weight291.18 g/mol
IUPAC Name5-fluoro-2-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-4-methyl-1H-pyrimidin-6-one
Standard InChIInChI=1S/C11H6F5N3O/c1-4-7(13)10(20)19-9(18-4)8-6(12)2-5(3-17-8)11(14,15)16/h2-3H,1H3,(H,18,19,20)
Standard InChIKeyANEYAIJIGPEZFG-UHFFFAOYSA-N
SMILESCC1=C(C(=O)NC(=N1)C2=C(C=C(C=N2)C(F)(F)F)F)F
PubChem Compound ID135743650

The structure contains multiple functional groups and features, including:

  • A pyrimidinone ring with methyl and fluoro substituents

  • A pyridine ring with fluoro and trifluoromethyl substituents

  • A lactam (amide) functionality in the 4-position of the pyrimidine ring

  • Multiple C-F bonds that influence the molecule's electronic properties and metabolic stability

Physicochemical Properties

The physicochemical properties of 5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidin-4(3H)-one significantly influence its behavior in biological systems and its potential applications in pharmaceutical development. The following table summarizes the key physicochemical parameters of this compound:

PropertyValueSignificance
Physical StateCrystalline solid (predicted)Influences handling and formulation strategies
Molecular Weight291.18 g/molWithin drug-like range (<500 Da) for potential pharmaceutical applications
Calculated LogPModerately lipophilic (estimated)Affects membrane permeability and distribution
Hydrogen Bond Donors1 (NH)Contributes to intermolecular interactions
Hydrogen Bond Acceptors4 (F, N, O atoms)Affects solubility and binding to biological targets
Rotatable BondsLimitedContributes to conformational rigidity
Topological Polar Surface AreaModerate (estimated)Influences membrane permeability

The presence of fluorine atoms in the structure is particularly significant from a medicinal chemistry perspective. Fluorine substitution can enhance metabolic stability, lipophilicity, and binding selectivity to biological targets, making fluorinated compounds valuable in drug development.

Intermediate TypePotential ExampleRole in Synthesis
Fluorinated Pyridines3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine Provides the pyridine portion with trifluoromethyl and fluoro substitutions
Pyrimidinone Precursors5-Fluoro-6-methylpyrimidin-4(3H)-one derivativesForms the base pyrimidinone structure
Halogenated Intermediates1-Bromo-3-fluoro-5-(trifluoromethyl)benzene Potential building blocks for constructing the fluorinated aromatic systems
Potential ActivityStructural BasisPossible Mechanism
Anticancer PropertiesPyrimidine scaffold with fluorine substitutionsMay interact with DNA replication pathways or enzymatic targets
Antiviral ActivityPyrimidine core structurePotential interference with viral replication enzymes
Enzyme InhibitionFluorinated heterocyclic systemMay act as competitive inhibitors of various enzymes
Receptor ModulationBalanced lipophilicity and hydrogen bonding capacityPotential interaction with receptor binding pockets

Structure-Activity Relationships

The multiple fluorine atoms in this compound are crucial structural features that may influence its biological activity. Fluorine substitution often:

  • Increases metabolic stability by preventing oxidative metabolism

  • Enhances binding affinity to target proteins through electronic effects

  • Improves membrane permeability due to increased lipophilicity

  • Modifies pKa values of neighboring functional groups, affecting bioavailability

Industrial and Chemical Applications

Beyond potential biological applications, fluorinated pyrimidine derivatives may have applications in:

  • Specialty chemical synthesis as intermediates

  • Materials science applications

  • Chemical probes for research purposes

  • Agricultural chemistry as potential crop protection agents

Structure-Based Design and Optimization

The structural features of 5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidin-4(3H)-one offer numerous opportunities for medicinal chemistry optimization. The presence of multiple fluorine atoms, including the trifluoromethyl group, can significantly enhance the pharmacodynamic and pharmacokinetic properties of the molecule.

Modification SitePotential ModificationsExpected Effect
Methyl GroupReplacement with various alkyl or functional groupsModulation of lipophilicity and binding interactions
NH PositionN-alkylation or acylationChanges in hydrogen bonding capacity and metabolic stability
Pyridine RingAlternative substitution patternsAlteration of electronic distribution and binding profile
Fluoro PositionsReplacement with other halogens or functional groupsFine-tuning of electronic properties and metabolic stability

Bioisosteric Replacements

Bioisosteric replacements could be considered to develop analogs with potentially improved properties:

  • Replacement of the pyrimidinone with other heterocycles (e.g., triazinones, pyrazolones)

  • Substitution of the pyridine with other nitrogen-containing heterocycles

  • Modification of the trifluoromethyl group to other electron-withdrawing groups

Comparative Analysis with Related Compounds

To better understand the potential properties and applications of 5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidin-4(3H)-one, it is valuable to compare it with structurally related compounds that have documented activities.

Structural Analogues and Their Properties

Related CompoundStructural DifferenceDocumented Activity/Application
2-Chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]benzoic AcidDifferent core structure with benzoic acid moietyIntermediate in the synthesis of Saflufenacil-d7, which is a herbicide
3-Fluoro-5-[[4-[(2-hydroxy-2-methylpropyl)amino]-6-[6-(trifluoromethyl)pyridin-2-yl]-1,3,5-triazin-2-yl]amino]benzonitrileTriazine core instead of pyrimidinePotential pharmaceutical applications
Pyrimidinedione derivatives with trifluoromethyl groupsSimilar core structure with different substitution patternPPO enzyme inhibition (protoporphyrinogen IX oxidase)

Future Research Directions

Based on the structural features and potential applications of 5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidin-4(3H)-one, several promising research directions can be identified:

Recommended Areas for Further Investigation

  • Comprehensive biological screening to identify specific targets and activities

  • Structure-activity relationship studies with systematic modifications of key structural features

  • Detailed physicochemical characterization including solubility, stability, and binding properties

  • Development of more efficient synthetic routes for large-scale production

  • Investigation of potential applications in materials science or as chemical probes

  • Assessment of environmental fate and toxicological properties

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